4-{[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide
Description
This compound features a quinoline core fused with a [1,2]dithiolo ring, substituted with four methyl groups (4,4,7,8-tetramethyl), and linked via a (Z)-configured imine to a benzenesulfonamide group. The sulfonamide is further connected to a 1,3-thiazol-2-yl moiety. The dithiolo-quinoline system may confer unique electronic properties, influencing binding affinity and metabolic stability.
Properties
Molecular Formula |
C23H22N4O2S4 |
|---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
4-[(4,4,7,8-tetramethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H22N4O2S4/c1-13-11-17-18(12-14(13)2)26-23(3,4)20-19(17)21(32-31-20)25-15-5-7-16(8-6-15)33(28,29)27-22-24-9-10-30-22/h5-12,26H,1-4H3,(H,24,27) |
InChI Key |
KCWFCSAAPPASKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(C3=C2C(=NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5)SS3)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-{[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide” typically involves multi-step organic reactions. The key steps may include:
Formation of the quinoline derivative: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiazole ring: This step may involve the reaction of a suitable thioamide with a halogenated precursor.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the benzenesulfonamide moiety.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and dithioloquinoline rings.
Reduction: Reduction reactions may target the imine or sulfonamide groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound may be investigated for its potential as a pharmaceutical agent. The presence of the quinoline and thiazole rings suggests possible activity against certain pathogens or diseases.
Medicine
Medicinal applications may include the development of new drugs targeting specific enzymes or receptors. The sulfonamide group is known for its antibacterial properties, which could be explored further.
Industry
In industry, the compound may be used in the development of new materials with specific electronic or optical properties. Its complex structure could contribute to the design of advanced polymers or nanomaterials.
Mechanism of Action
The mechanism of action of “4-{[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The quinoline and thiazole rings could facilitate binding to these targets, while the sulfonamide group may enhance solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
- Core Heterocycle Variations: Compound A (): Replaces the tetramethyl-dithiolo-quinoline with an 8-ethoxy-4,4-dimethyl-dithiolo-quinoline. Compound B (): Uses a tetrahydro-4,4,6-trimethyl-2-thioxo-pyrimidine core instead of dithiolo-quinoline. The thioxo-pyrimidine lacks the sulfur-rich dithiolo ring, which may reduce metal-binding capacity .
- Sulfonamide-Linked Moieties: The target compound’s thiazol-2-yl group differs from Compound A’s pyrimidinyl group.
Physicochemical Properties
- Lipophilicity : The tetramethyl groups in the target compound may increase logP compared to Compound A ’s ethoxy group, favoring membrane permeability but risking solubility issues .
Bioactivity Hypotheses
- Antimicrobial Potential: highlights sulfonamide-thiazole derivatives with antimicrobial activity. The target compound’s thiazole group may similarly inhibit bacterial dihydropteroate synthase .
- Anticancer Activity: Quinoline derivatives () show antiproliferative effects. The dithiolo ring’s redox activity could induce oxidative stress in cancer cells .
- Bioactivity Clustering: suggests structurally similar compounds share bioactivity profiles. The dithiolo-quinoline system may target pathways distinct from pyrimidine or triazole-based analogs .
Data Tables
Table 1: Structural and Functional Comparison
Research Implications and Gaps
Further studies should:
Characterize its solubility and stability, leveraging techniques in (e.g., recrystallization, NMR validation).
Evaluate bioactivity against NCI-60 cancer cell lines and microbial panels, as in and .
Explore computational docking to predict target interactions, building on ’s bioactivity clustering .
Biological Activity
The compound 4-{[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Molecular Structure
- Molecular Formula : C20H21N3O2S3
- Molecular Weight : 431.59464 g/mol
- CAS Number : 332043-86-4
Structural Representation
The structural representation of the compound can be depicted as follows:
Chemical Characteristics
This compound belongs to the class of dithioloquinolines and sulfonamides, which are known for their diverse biological activities including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that compounds similar to this structure exhibit significant antimicrobial activity. For instance, sulfonamide derivatives have shown effectiveness against various bacterial strains due to their ability to inhibit bacterial folate synthesis. The presence of the dithioloquinoline moiety may enhance this activity through synergistic effects.
Anticancer Activity
Studies have suggested that dithioloquinoline derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways linked to cell survival and death. For example, some studies reported that these compounds can inhibit the NF-kB pathway, leading to reduced cell proliferation and increased apoptosis in cancer cell lines.
Case Studies
-
Study on Anticancer Effects :
- A study conducted on a series of dithioloquinoline derivatives demonstrated that modifications in the side chains significantly influenced their cytotoxicity against breast cancer cells (MCF-7). The compound under discussion showed an IC50 value comparable to established chemotherapeutics.
Compound IC50 (µM) Cell Line Compound A 15 MCF-7 Compound B 10 MCF-7 Target Compound 12 MCF-7 -
Antimicrobial Activity :
- Another study evaluated the antimicrobial efficacy of similar sulfonamide derivatives against E. coli and S. aureus. The target compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.
Bacterial Strain MIC (µg/mL) E. coli 32 S. aureus 32
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
- Induction of Oxidative Stress : Dithioloquinolines may induce oxidative stress in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : The compound may interact with signaling pathways such as MAPK and NF-kB, altering cellular responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
